2-methyl-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide
Description
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Properties
IUPAC Name |
2-methyl-N-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5OS/c1-12-5-2-3-6-13(12)18(24)19-11-17-21-20-16-9-8-14(22-23(16)17)15-7-4-10-25-15/h2-10H,11H2,1H3,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOVPYWLIKWLRKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCC2=NN=C3N2N=C(C=C3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo-thiadiazines, have been reported to interact with a variety of enzymes and receptors
Mode of Action
It is known that triazole compounds can bind in the biological system with a variety of enzymes and receptors, showing versatile biological activities. The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors.
Biochemical Pathways
Compounds with similar structures have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors (carbonic anhydrase inhibitors, cholinesterase inhibitors, alkaline phosphatase inhibitors, anti-lipase activity, and aromatase inhibitors) and antitubercular agents
Biological Activity
The compound 2-methyl-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide is a novel synthetic derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The molecular formula of the compound is , with a molecular weight of approximately 342.43 g/mol. The structure features a thiophene ring, a triazole moiety, and a benzamide group, which are known to contribute to various biological activities.
Antimicrobial Activity
Recent studies have indicated that compounds containing the triazole and thiophene rings exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown promising activity against Mycobacterium tuberculosis. In a study evaluating various substituted benzamides, several compounds demonstrated IC50 values ranging from 1.35 to 2.18 μM against M. tuberculosis H37Ra .
| Compound | IC50 (μM) | IC90 (μM) |
|---|---|---|
| 6a | 1.35 | 3.73 |
| 6e | 2.18 | 40.32 |
| 6h | 1.75 | 4.00 |
These findings suggest that the incorporation of thiophene and triazole structures enhances the antimicrobial efficacy of benzamide derivatives.
Anticancer Activity
The compound's structure may also confer anticancer properties. Research on related triazole derivatives has indicated their potential in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . For example, compounds with similar structural motifs have been reported to inhibit RET kinase activity significantly, leading to reduced proliferation in cancer cell lines .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzyme Activity : The triazole moiety is known to inhibit certain enzymes involved in cellular processes, potentially leading to apoptosis in cancer cells.
- Antimicrobial Mechanisms : The compound may disrupt bacterial cell wall synthesis or interfere with metabolic pathways critical for bacterial survival.
- Cell Cycle Modulation : Similar compounds have shown the ability to induce cell cycle arrest at specific phases, thereby preventing tumor growth.
Case Studies
A study focusing on the synthesis and evaluation of various triazole derivatives highlighted the effectiveness of compounds like this compound in preclinical models . The results demonstrated significant reductions in tumor size and improved survival rates in treated groups compared to controls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
